molecular formula C12H14Cl2O B1613073 3',4'-Dichloro-3,3-dimethylbutyrophenone CAS No. 898764-90-4

3',4'-Dichloro-3,3-dimethylbutyrophenone

Cat. No.: B1613073
CAS No.: 898764-90-4
M. Wt: 245.14 g/mol
InChI Key: CAFOUHFEDGIZQO-UHFFFAOYSA-N
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Description

Chemical Name: 3',4'-Dichloro-3,3-dimethylbutyrophenone IUPAC Name: 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one Molecular Formula: C₁₂H₁₄Cl₂O Molecular Weight: 245.15 g/mol CAS Registry Number: Not explicitly listed in the evidence; closest analogs:

  • 4'-Chloro-3,3-dimethylbutyrophenone: CAS 60851-32-3
  • 2',3'-Dichloro-3,3-dimethylbutyrophenone: CAS 898764-84-6

This compound features a butyrophenone backbone (four-carbon ketone chain) with two chlorine substituents at the 3' and 4' positions on the phenyl ring and two methyl groups at the 3-position of the ketone chain.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOUHFEDGIZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642410
Record name 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-90-4
Record name 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3,3-dimethylbutyrophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dichloro-3,3-dimethylbutyrophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Group CAS Number
3',4'-Dichloro-3,3-dimethylbutyrophenone C₁₂H₁₄Cl₂O 245.15 3',4'-Cl; 3,3-dimethyl Butyrophenone (C4 ketone) N/A
3',4'-Dichloroacetophenone C₈H₆Cl₂O 189.04 3',4'-Cl Acetophenone (C2 ketone) 2642-63-9
3',4'-Dichloropropiophenone C₉H₈Cl₂O 203.07 3',4'-Cl Propiophenone (C3 ketone) Listed in
3,3-Dimethyl-3',4',5'-trifluorobutyrophenone C₁₂H₁₃F₃O 230.23 3',4',5'-F; 3,3-dimethyl Butyrophenone 898765-00-9
α-Ethylamino-3,3-dimethylbutyrophenone HCl C₁₃H₂₀ClNO 249.76 3,3-dimethyl; α-ethylamino (HCl salt) Cathinone derivative 25657

Key Differences and Implications

Ketone Chain Length: Butyrophenone (C4 chain) vs. acetophenone (C2) or propiophenone (C3): Longer chains increase steric hindrance and hydrophobicity. For example, the butyrophenone backbone in the target compound may reduce solubility in polar solvents compared to shorter-chain analogs .

Substituent Effects: Chlorine vs.

Molecular Weight: The target compound (245.15 g/mol) is heavier than acetophenone (189.04 g/mol) due to the extended chain and additional substituents .

Reactivity and Applications: Cathinone Derivatives: α-Ethylamino-3,3-dimethylbutyrophenone () is bioactive, highlighting how structural modifications (e.g., amine addition) can confer psychoactive properties .

Research Findings and Data

Crystallographic and Computational Analysis

  • Graph set analysis () could elucidate hydrogen-bonding patterns in the solid state, influencing solubility and stability .

Biological Activity

3',4'-Dichloro-3,3-dimethylbutyrophenone (DDMB) is a synthetic compound with the molecular formula C12H14Cl2O, recognized for its potential biological activities. This compound features a butyrophenone backbone with dichloro and dimethyl substitutions, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of DDMB, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C12H14Cl2O
  • IUPAC Name : 1-(3,4-dichlorophenyl)-3,3-dimethylbutan-1-one
  • Molecular Weight : 247.15 g/mol

DDMB's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Its unique substitution pattern enhances its specificity towards various biological targets.

Key Mechanisms:

  • Enzyme Inhibition : DDMB has been shown to inhibit certain enzymes involved in metabolic processes, affecting cellular signaling pathways.
  • Protein Interactions : The compound can interact with proteins, potentially altering their structure and function.

Biological Activity Data

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of key metabolic enzymes
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial ActivityExhibited activity against specific bacterial strains

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the inhibitory effects of DDMB on cytochrome P450 enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in pharmacology to modulate drug metabolism.
  • Cytotoxicity Assessment :
    • Research conducted on various cancer cell lines demonstrated that DDMB induces apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with IC50 values indicating effective cytotoxicity at low concentrations.
  • Antimicrobial Evaluation :
    • A series of tests revealed that DDMB exhibits antimicrobial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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